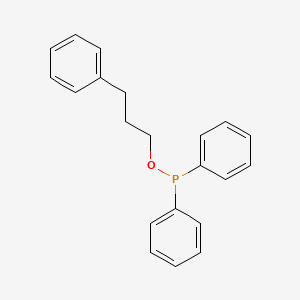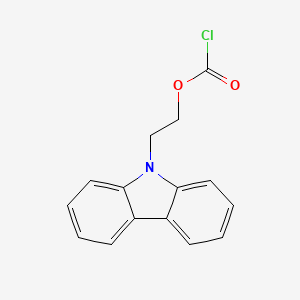
3-(Methylideneamino)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylideneamino)propan-1-OL is an organic compound with the molecular formula C4H9NO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylideneamino)propan-1-OL typically involves the reaction of propanal with methylamine under controlled conditions. The reaction proceeds via a condensation mechanism, where the aldehyde group of propanal reacts with the amino group of methylamine to form the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The catalyst typically used is a metal oxide, which facilitates the condensation reaction and improves the yield of the product.
化学反応の分析
Types of Reactions
3-(Methylideneamino)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can be reduced to form 3-(Methylamino)propan-1-OL.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Propanal or propanoic acid.
Reduction: 3-(Methylamino)propan-1-OL.
Substitution: Various N-substituted derivatives depending on the reagent used.
科学的研究の応用
3-(Methylideneamino)propan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 3-(Methylideneamino)propan-1-OL involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical pathways. It can also form hydrogen bonds with biological molecules, influencing their structure and function.
類似化合物との比較
Similar Compounds
3-Aminopropan-1-ol: Similar structure but lacks the methylidene group.
3-(Methylamino)propan-1-OL: Similar structure but has a methyl group instead of a methylidene group.
Uniqueness
3-(Methylideneamino)propan-1-OL is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
特性
CAS番号 |
374074-25-6 |
|---|---|
分子式 |
C4H9NO |
分子量 |
87.12 g/mol |
IUPAC名 |
3-(methylideneamino)propan-1-ol |
InChI |
InChI=1S/C4H9NO/c1-5-3-2-4-6/h6H,1-4H2 |
InChIキー |
GWRJGQPCJOVHDP-UHFFFAOYSA-N |
正規SMILES |
C=NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
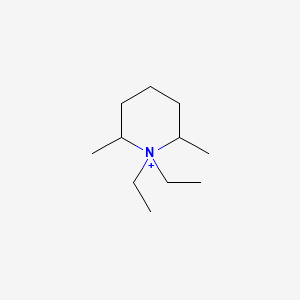
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
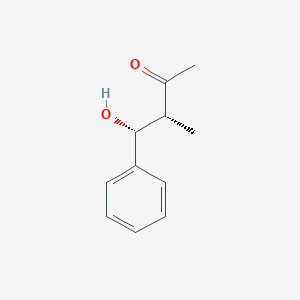

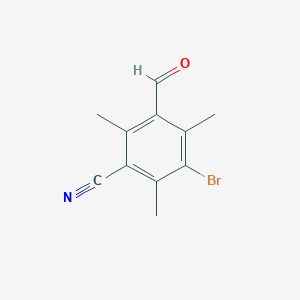
![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol](/img/structure/B14258209.png)
![[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol](/img/structure/B14258217.png)
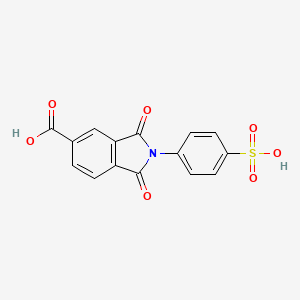
![5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14258225.png)
![1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine](/img/structure/B14258227.png)

